molecular formula C11H21N3 B13289040 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13289040
M. Wt: 195.30 g/mol
InChI Key: BLKUUKAZWYBLBL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a branched alkyl substituent (2,4-dimethylpentan-3-yl) at the 3-position, a methyl group at the 1-position, and an amine at the 5-position. These compounds are typically synthesized via reductive amination or condensation reactions and serve as key intermediates in medicinal chemistry due to their versatility in forming N-heterocycles .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-(2,4-dimethylpentan-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(2)11(8(3)4)9-6-10(12)14(5)13-9/h6-8,11H,12H2,1-5H3

InChI Key

BLKUUKAZWYBLBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN(C(=C1)N)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpentan-3-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, where various electrophiles can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at the 1-, 3-, and 5-positions significantly influence the compound's properties. Key examples include:

Compound Name 1-Position 3-Position 5-Position Key Properties
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Methyl tert-Butyl N-Benzyl High lipophilicity; 88% yield via solvent-free reductive amination
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl Amine Enhanced electronic effects due to Cl; used in kinase inhibitor synthesis
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 2,4-Difluorophenyl Amine Increased metabolic stability; molar mass = 209.2 g/mol
5-Methyl-2-phenyl-2H-pyrazol-3-amine Phenyl Methyl Amine Planar structure with π-π stacking potential; CAS 1131-18-6
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 4-Phenylthiazol-2-yl Methyl Amine Thiazole moiety enhances binding to biological targets

Key Observations :

  • Aryl Substituents (e.g., 4-chlorophenyl in ): Introduce electron-withdrawing effects, altering reactivity and interaction with biological targets.
  • Heterocyclic Moieties (e.g., thiazole in ): Enhance binding affinity to enzymes or receptors through hydrogen bonding or π-interactions.

Structural Characterization

  • Spectroscopic Techniques : NMR (¹H, ¹³C, HSQC, HMBC) and IR are standard for confirming amine and substituent functionalities .
  • X-ray Crystallography: Used for analogs like (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine, with R1 = 0.0245 and wR2 = 0.0625 . Software like SHELXL and WinGX are critical for refining crystal structures .

Biological Activity

3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine, with the CAS number 1864581-94-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C11H21N3C_{11}H_{21}N_3 with a molecular weight of 195.30 g/mol. The compound's structural characteristics include:

  • Molecular Weight : 195.30 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluating related compounds found that some exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria . However, specific data on the antimicrobial efficacy of this compound remains limited.

Enzyme Inhibition

The biological activity of pyrazole derivatives often involves enzyme inhibition mechanisms. For instance, docking studies have suggested that similar compounds can interact with enzymes such as prostaglandin reductase (PTGR2), indicating potential anti-inflammatory properties . Although direct studies on this compound are sparse, its structural analogs show promise in this area.

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, compounds bearing different substituents on the pyrazole ring were assessed for their endothelin antagonist activities and showed significant efficacy in vitro . While these findings do not directly reference this compound, they highlight the potential for similar compounds to exhibit therapeutic effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship of pyrazole compounds indicates that modifications at specific positions can enhance biological activity. For instance:

CompoundSubstituentBiological Activity
Compound AMethyl at position 1Moderate antibacterial
Compound BEthyl at position 5Strong endothelin antagonist
3-(2,4-dimethylpentan-3-yl)-1-methylDimethyl groupPotential for varied activity

This table demonstrates how different substitutions can lead to diverse biological outcomes, suggesting that further exploration of 3-(2,4-dimethylpentan-3-yl)-1-methyl could yield valuable insights.

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